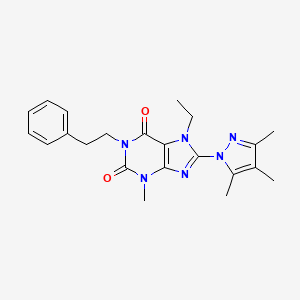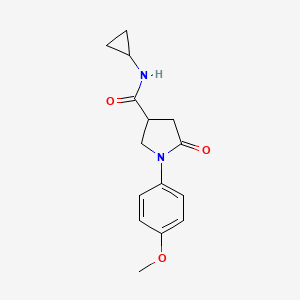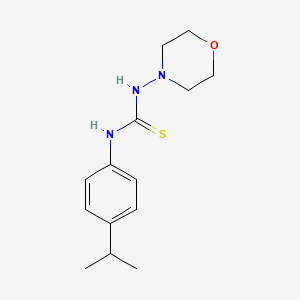
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide
説明
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are ion channels that are activated by extracellular ATP and are involved in many physiological and pathological processes such as inflammation, pain, and neurodegeneration. A-438079 has been widely used in scientific research to study the role of P2X7 receptors in various diseases.
作用機序
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide selectively blocks P2X7 receptors, which are involved in the release of pro-inflammatory cytokines and chemokines. By blocking P2X7 receptors, N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide reduces inflammation and pain in various disease models. N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has also been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to have many biochemical and physiological effects, including reducing inflammation, pain, and neurodegeneration. N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to reduce the formation of amyloid beta plaques in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide in lab experiments is its selectivity for P2X7 receptors, which allows for the specific investigation of the role of these receptors in various diseases. However, a limitation of using N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is its relatively low potency compared to other P2X7 receptor antagonists.
将来の方向性
For research on N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide include investigating its potential use as a therapeutic agent for various diseases such as arthritis, neuropathic pain, and neurodegenerative diseases. Additionally, further research is needed to investigate the safety and efficacy of N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide in humans. Finally, the development of more potent P2X7 receptor antagonists may provide new insights into the role of P2X7 receptors in disease and may lead to the development of new therapeutic agents.
科学的研究の応用
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been used in many scientific research studies to investigate the role of P2X7 receptors in various diseases such as neurodegenerative diseases, cancer, and inflammation. For example, N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-10-15(9-20-23(10)2)16-8-17(25-22-16)19(24)21-18-13-4-11-3-12(6-13)7-14(18)5-11/h8-9,11-14,18H,3-7H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAOFWREILTVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125848 | |
| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Adamantyl)-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide | |
CAS RN |
1006349-17-2 | |
| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006349-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4842069.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4842078.png)
![1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4842086.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4842101.png)
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4842103.png)

![methyl 4-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4842107.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4842112.png)
![N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4842118.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4842122.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-phenylacetamide](/img/structure/B4842134.png)

![N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4842142.png)